molecular formula C21H17N3O2 B1237550 N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide

N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide

Cat. No.: B1237550
M. Wt: 343.4 g/mol
InChI Key: QBHBTIYFDZZHPR-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ylidene)amino]-3-pyridinecarboxamide is a member of flavans.

Scientific Research Applications

Kinase Inhibition and Cancer Treatment

N-substituted dihydropyridine-3-carboxamides, including compounds similar to N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have demonstrated significant in vivo efficacy in cancer treatment, particularly in cases of gastric carcinoma. The specific substitution of the pyridine and pyridone rings in these compounds contributes to improved enzyme potency, aqueous solubility, and kinase selectivity, making them promising candidates for clinical trials in cancer therapy (Schroeder et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

A series of N-substituted dihydropyridine derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific electron-donating and withdrawing groups in these compounds influences their potency, contributing to both anti-angiogenic and cytotoxic effects, making them valuable for further exploration in cancer research (Kambappa et al., 2017).

Potential in Antidepressant and Nootropic Therapy

Some N-substituted dihydropyridine-3-carboxamides have been synthesized and evaluated for their potential antidepressant and nootropic activities. Specific compounds in this class have shown high efficacy in animal models, suggesting their utility in developing new central nervous system (CNS) active agents. These findings open up avenues for exploring these compounds further in the context of mental health treatment (Thomas et al., 2016).

Antimicrobial Activity

Research on N-substituted dihydropyridine carboxamides has also indicated their potential in antimicrobial applications. Some compounds in this class have shown significant activity against bacterial and fungal strains, with efficacy comparable or superior to standard drugs. This suggests their potential use in developing new antimicrobial agents (Zhuravel et al., 2005).

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O2/c25-21(16-9-6-12-22-14-16)24-23-18-13-20(15-7-2-1-3-8-15)26-19-11-5-4-10-17(18)19/h1-12,14,20H,13H2,(H,24,25)/b23-18-

InChI Key

QBHBTIYFDZZHPR-NKFKGCMQSA-N

Isomeric SMILES

C\1C(OC2=CC=CC=C2/C1=N\NC(=O)C3=CN=CC=C3)C4=CC=CC=C4

SMILES

C1C(OC2=CC=CC=C2C1=NNC(=O)C3=CN=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(OC2=CC=CC=C2C1=NNC(=O)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide
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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide
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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide
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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide
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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 6
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N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide

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